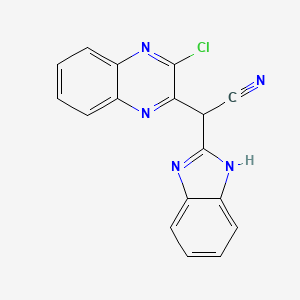![molecular formula C15H24Cl3NO B14012346 2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol CAS No. 92725-09-2](/img/structure/B14012346.png)
2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a phenol ring, which is further substituted with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol typically involves the reaction of 2-chloroethylamine with tert-butylphenol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a catalyst to facilitate the formation of the desired product. The reaction mixture is maintained at a low temperature to control the rate of reaction and prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure the complete conversion of the starting materials to the desired product. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This interaction can disrupt the function of enzymes and other proteins, ultimately affecting cell viability and proliferation .
Vergleich Mit ähnlichen Verbindungen
- Bis(2-chloroethyl)amine hydrochloride
- 2-Chloroethylamine hydrochloride
- Bis(2-chloroethyl)ammonium chloride
Comparison: 2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol is unique due to the presence of the tert-butyl group on the phenol ring, which imparts additional steric hindrance and influences the compound’s reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity due to this structural difference .
Eigenschaften
CAS-Nummer |
92725-09-2 |
|---|---|
Molekularformel |
C15H24Cl3NO |
Molekulargewicht |
340.7 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)aminomethyl]-4-tert-butylphenol;hydrochloride |
InChI |
InChI=1S/C15H23Cl2NO.ClH/c1-15(2,3)13-4-5-14(19)12(10-13)11-18(8-6-16)9-7-17;/h4-5,10,19H,6-9,11H2,1-3H3;1H |
InChI-Schlüssel |
TXSXDERIEYIJLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CN(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


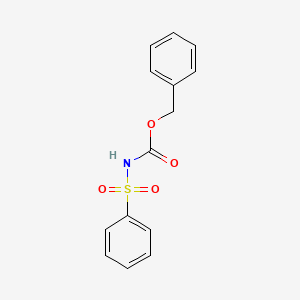
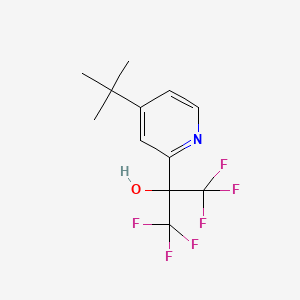
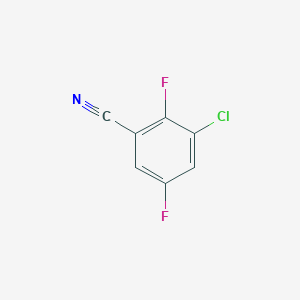
![ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate](/img/structure/B14012288.png)

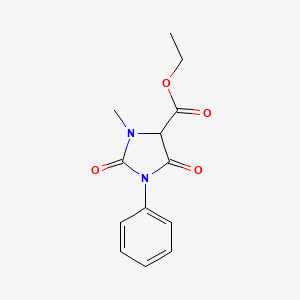
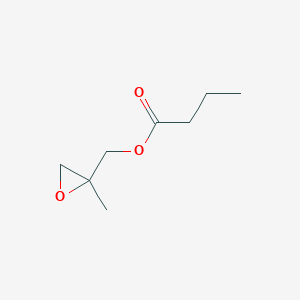
![[(Z)-1,2-diphenylethenyl]sulfonylbenzene](/img/structure/B14012333.png)
![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)

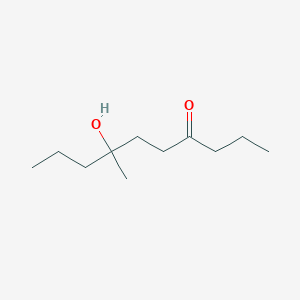

![ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate](/img/structure/B14012367.png)
